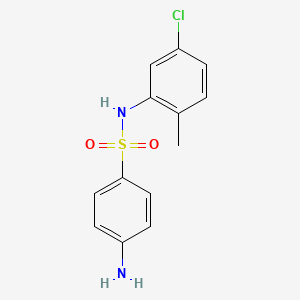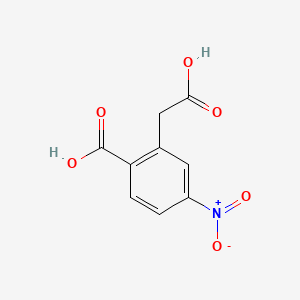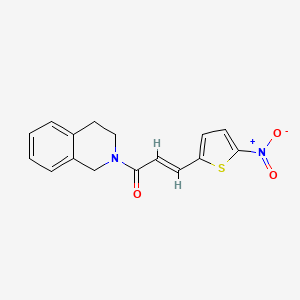
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound has been involved in studies aimed at synthesizing novel heterocyclic compounds with potential biological activities. For instance, researchers synthesized derivatives showing significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, highlighting its potential as a lead compound for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Electrochromic and Electrofluorescent Materials
Research has also focused on the development of novel materials, such as electrochromic and electrofluorescent polymers, incorporating structural motifs related to this compound. These materials are studied for their potential applications in smart windows, displays, and other electronic devices due to their reversible color change properties and fluorescence upon electrochemical stimulation (Ningwei Sun et al., 2016).
Synthesis and Antiviral Activities
Another avenue of research includes the synthesis of pyrazolo[3,4-d]pyrimidine analogues, investigating their antiviral activities. These studies aim to develop new antiviral agents by modifying the core structure to enhance activity against specific viral targets, underscoring the versatility of this compound's framework in medicinal chemistry (N. Saxena et al., 1990).
Advanced Polymeric Materials
The compound's structural components have been utilized in the synthesis of advanced polymeric materials, such as aromatic polyamides and polyimides. These materials are explored for their thermal stability, solubility, and mechanical properties, making them suitable for high-performance applications in aerospace, electronics, and coatings (Chin-Ping Yang et al., 1995).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid. This intermediate is then reacted with 2-methoxyaniline to form the desired compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "2-methoxyaniline" ], "Reaction": [ "Step 1: Condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid.", "Step 2: Esterification of the intermediate with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-methoxyaniline in the presence of a base catalyst to form the desired compound, 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
887885-74-7 |
Fórmula molecular |
C20H19N3O6 |
Peso molecular |
397.387 |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
Clave InChI |
UFWBIYKAKWHQLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2951701.png)
![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)


![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)


![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)



